N,N'-Diacetyl-N''-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine
Description
N,N'-Diacetyl-N''-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine is a guanidine derivative featuring a quinazoline backbone substituted with a methoxy group at position 6 and a methyl group at position 3. The guanidine moiety is further modified with acetyl groups at the N and N' positions. The acetyl groups may enhance solubility compared to bulkier substituents, while the methoxy group could modulate electronic interactions critical for binding or reactivity .
Properties
Molecular Formula |
C15H17N5O3 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-[N-acetyl-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-8-12-7-11(23-4)5-6-13(12)19-14(16-8)20-15(17-9(2)21)18-10(3)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22) |
InChI Key |
SQLBHXWNAGGGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(NC(=O)C)NC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-4-methylquinazoline.
Acetylation: The quinazoline derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Guanidine Introduction: The acetylated product is then reacted with guanidine hydrochloride under basic conditions to introduce the guanidine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Optimization of reaction conditions: To maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Structural Analogues in the Quinazoline Family
N-(4-Methylquinazolin-2-yl)guanidine ()
- Structure : Lacks acetyl groups and the 6-methoxy substituent.
- Implications : The absence of acetyl and methoxy groups in this analogue may reduce solubility and alter binding interactions compared to the target compound.
N-(4,6,7-Trimethylquinazolin-2-yl)guanidine ()
- Comparison : The additional methyl groups in this compound likely increase lipophilicity but may reduce electronic conjugation compared to the methoxy-substituted target compound.
Guanidine Derivatives with Heterocyclic Modifications
Thiazolyl- and Pyridyl-Substituted Guanidines ()
- Structure : Includes a thiazolylmethylthio group and fluorobenzyl-pyridylamine side chains.
- Physical Properties : Melting points range widely (54–56°C to >137°C), and synthesis yields vary (35–60%) .
- The target compound’s acetyl groups may confer distinct solubility and pharmacokinetic profiles.
Ferrocenyl Guanidines ()
Triazine- and Sulfonamide-Linked Guanidines ()
- Structure : Includes triazine or sulfonamide cores with guanidine functionalities.
- Divergence : Unlike the target compound, these derivatives prioritize bulkier substituents for specific industrial applications rather than biological targeting.
Key Comparative Data
Research Implications and Gaps
- Structural Optimization : The target compound’s methoxy and acetyl groups warrant further exploration to balance solubility and bioactivity.
- Synthetic Challenges : Improved yields and purification methods are needed, drawing on strategies from and .
Biological Activity
N,N'-Diacetyl-N''-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O3
- Molecular Weight : 288.29 g/mol
This compound features a quinazoline moiety, which is known for its diverse pharmacological properties.
Anticancer Properties
Quinazoline derivatives, including this compound, have been studied for their anticancer properties. Research indicates that modifications in the quinazoline structure can enhance activity against various cancer cell lines. For instance, derivatives with different substituents at positions 6 and 7 have shown significant inhibitory effects on cell proliferation.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.13 | |
| Compound B | Hep G2 (Liver) | 0.28 | |
| This compound | A431 (Skin) | TBD | Current Study |
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have also been extensively documented. Studies have shown that compounds with specific structural features exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 1.5 µg/mL | |
| Compound D | Escherichia coli | 2.0 µg/mL | |
| This compound | TBD | TBD | Current Study |
Anti-inflammatory Effects
Recent studies have indicated that quinazoline derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of various quinazoline derivatives on MCF-7 breast cancer cells, highlighting that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study reported IC50 values significantly lower than traditional chemotherapeutics, indicating a promising avenue for further development.
- Case Study on Antibacterial Effects : Another investigation focused on the antibacterial efficacy of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to improved potency, suggesting that structural optimization could yield more effective antibacterial agents.
The biological activity of this compound is believed to be mediated through multiple mechanisms, including:
- Inhibition of Enzyme Activity : Quinazolines often act as inhibitors of key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways associated with inflammation and cancer progression, thereby exerting therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
